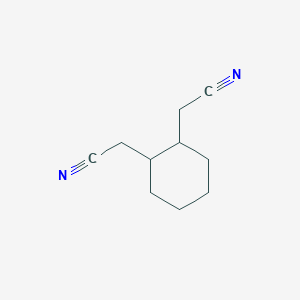

1,2-Cyclohexanediacetonitrile

Description

Significance in Contemporary Organic Chemistry and Material Science

The significance of 1,2-Cyclohexanediacetonitrile can be inferred from the known reactivity of its constituent functional groups—the nitrile and the cycloaliphatic core. Nitrile groups are versatile intermediates in organic synthesis, capable of being converted into amines, carboxylic acids, and amides. The reduction of the dinitrile would yield 1,2-bis(2-aminoethyl)cyclohexane, a diamine that could serve as a monomer for polyamides or as a curing agent for epoxy resins. researchgate.net

In material science, the incorporation of a cycloaliphatic structure like cyclohexane (B81311) into polymers is known to enhance thermal stability, improve resistance to UV degradation, and increase the glass transition temperature, offering a balance between the properties of linear aliphatic and aromatic compounds. rsc.org Therefore, polymers derived from this compound or its derivatives could exhibit valuable properties for coatings, adhesives, and advanced composites. ontosight.ai

Contextualization within Cycloaliphatic Dinitrile Chemistry

Cycloaliphatic dinitriles are a class of compounds that have found application in various chemical syntheses. For instance, the related aromatic compound, 1,2-bis(cyanomethyl)benzene, is used as an intermediate in the synthesis of optical brighteners. chemicalbook.com The synthesis of such dinitriles is often achieved by the reaction of the corresponding dihalide with an alkali metal cyanide. chemicalbook.com A plausible synthetic route to this compound would therefore involve the reaction of a 1,2-bis(halomethyl)cyclohexane, such as 1,2-bis(chloromethyl)cyclohexane, with sodium or potassium cyanide.

The reactivity of the nitrile groups in this compound would be expected to be similar to other dinitriles, allowing for transformations such as hydrolysis to the corresponding diacid, 1,2-cyclohexanediacetic acid, or reduction to the diamine. These derivatives are valuable in their own right as building blocks for various materials.

Emerging Research Directions and Unexplored Avenues

The full potential of this compound remains largely untapped due to the lack of dedicated research. Future investigations could focus on several key areas:

Novel Polymer Synthesis: The use of the corresponding diamine or diacid derived from this compound as monomers for the synthesis of new polyamides, polyimides, and polyesters with tailored properties. The cis/trans isomeric ratio of the cyclohexane ring could offer a way to fine-tune the physical properties of the resulting polymers.

Fine Chemical Synthesis: The dinitrile could serve as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The conversion of the nitrile groups into other functionalities opens up a wide range of synthetic possibilities. For example, related cycloaliphatic amines are used in the synthesis of herbicides. researchgate.net

Coordination Chemistry: The dinitrile and its derivatives could act as ligands for the synthesis of metal complexes with potential catalytic or material applications.

Interactive Data Table: Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Key Application/Property |

| 1,2-Cyclohexanedimethanol (B6360419) | 15753-50-1 (cis) | C₈H₁₆O₂ | Monomer for polyesters. sigmaaldrich.comwikipedia.org |

| 1,2-bis(chloromethyl)cyclohexane | 61169-66-2 (trans) | C₈H₁₄Cl₂ | Potential precursor for dinitrile synthesis. ambeed.com |

| 1,2-bis(cyanomethyl)benzene | 613-73-0 | C₁₀H₈N₂ | Intermediate for optical brighteners. chemicalbook.com |

| Cycloaliphatic Amines | Various | Various | Curing agents for epoxies, polyamide monomers. researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

97920-04-2 |

|---|---|

Molecular Formula |

C10H14N2 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2-[2-(cyanomethyl)cyclohexyl]acetonitrile |

InChI |

InChI=1S/C10H14N2/c11-7-5-9-3-1-2-4-10(9)6-8-12/h9-10H,1-6H2 |

InChI Key |

FGLZWKOCMIRVFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)CC#N)CC#N |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Cyclohexanediacetonitrile and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. deanfrancispress.comdeanfrancispress.combibliotekanauki.pl For 1,2-cyclohexanediacetonitrile, a primary disconnection strategy would target the carbon-carbon bonds between the cyclohexane (B81311) ring and the cyanomethyl groups. This leads to a 1,2-dihalo-cyclohexane and a cyanide source as key synthons. Another approach involves disconnecting the C-CN bond, suggesting a precursor like a 1,2-cyclohexanediacetic acid derivative that can be converted to the dinitrile. Further retrosynthetic thinking might simplify the cyclohexane ring itself, perhaps from a cyclohexene (B86901) or a butadiene derivative through a cycloaddition reaction. deanfrancispress.com The choice of disconnection is often guided by the desired stereochemistry (cis or trans) of the final product. deanfrancispress.com

Classical Synthetic Approaches

Classical methods for synthesizing cyclohexane derivatives often rely on well-established reaction pathways, including those that allow for stereochemical control and those that utilize functional group transformations like decarboxylation.

Stereoselective Synthesis Pathways, including cis/trans Isomer Control

The stereoselective synthesis of cis- and trans-1,2-disubstituted cyclohexanes is a critical aspect of organic chemistry. rsc.org For this compound, achieving a specific isomer often begins with a stereochemically defined precursor. For instance, the Diels-Alder reaction between butadiene and a dienophile can yield a cyclohexene derivative with predictable stereochemistry, which can then be elaborated to the target dinitrile. deanfrancispress.com

Hydrogenation of a corresponding cyclohexene or aromatic precursor can also provide access to specific isomers. The choice of catalyst and reaction conditions can influence the stereochemical outcome. organic-chemistry.org For example, catalytic hydrogenation of a substituted cyclohexene often results in the cis addition of hydrogen from the less sterically hindered face. williams.edu Conversely, dissolving metal reductions can sometimes favor the formation of the more stable trans product.

The synthesis of (±)-trans,trans-cyclohexane-1,2,4,5-tetraol has been achieved with high stereoselectivity, demonstrating that specific isomers of polysubstituted cyclohexanes can be targeted. mdpi.com Similar principles can be applied to the synthesis of this compound, where the relative orientation of the two cyanomethyl groups is crucial. The reaction of trans-1,2-dibromocyclohexane (B146542) with sodium cyanide would be expected to proceed via an SN2 mechanism, leading to a mixture of cis and trans products due to the potential for neighboring group participation and elimination-addition pathways. Controlling these competing reactions is key to achieving stereoselectivity.

Decarboxylation-Based Routes for Cyclohexane Systems

Decarboxylation reactions provide a powerful tool for the synthesis of substituted cyclohexanes. mdpi.comstackexchange.comresearchgate.net A common strategy involves the synthesis of a cyclohexanedicarboxylic acid, which can then be decarboxylated to introduce the desired substituents. For instance, the Krapcho decarboxylation is a method used to remove a carboxyl group from a β-keto ester or a malonic ester derivative. nih.gov

A plausible route to this compound could start from a suitable cyclohexanedicarboxylic acid. This diacid could be converted to a di-amide, followed by dehydration to yield the dinitrile. Alternatively, a route involving the conversion of the diacid to a diol, then to a dihalide, and finally to the dinitrile via nucleophilic substitution with a cyanide salt is a viable pathway. Decarboxylation can also be a key step in ring-forming or ring-contraction strategies to access specific cyclohexane frameworks. stackexchange.com

Modern Synthetic Strategies

Contemporary synthetic chemistry has seen the advent of powerful catalytic systems and innovative technologies like flow chemistry, which offer significant advantages in terms of efficiency, selectivity, and sustainability.

Catalytic Approaches in C-C and C-X Bond Formation

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. diva-portal.orgscholaris.carsc.orgcsic.es Transition metal catalysis has revolutionized this field, enabling the construction of complex molecules with high precision. rsc.org For the synthesis of this compound and its derivatives, catalytic methods can be employed for the key bond-forming steps.

C-C Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are powerful tools for creating C-C bonds. scholaris.carsc.org A potential strategy for this compound could involve the coupling of a 1,2-dihalo-cyclohexane with a suitable cyanomethyl-organometallic reagent. Iridium-catalyzed (5 + 1) annulation strategies have been developed for the stereoselective synthesis of functionalized cyclohexanes from 1,5-diols and methyl ketones, showcasing the power of modern catalysis in constructing the cyclohexane core. acs.org

C-X Bond Formation: The introduction of the nitrile group (a C-N bond) can be achieved through various catalytic methods. mdpi.com Metal-catalyzed cyanation reactions, using reagents like copper(I) cyanide or palladium catalysts with cyanide sources, can be more efficient and tolerant of other functional groups compared to classical methods. Asymmetric allylic alkylation employing heteroatom nucleophiles is a powerful method for asymmetric C-X bond formation, which could be adapted for the synthesis of chiral derivatives of this compound. rsc.org

The following table summarizes some modern catalytic approaches relevant to the synthesis of substituted cyclohexanes:

| Catalytic Approach | Description | Potential Application for this compound |

| Iridium-Catalyzed (5+1) Annulation acs.org | Forms functionalized cyclohexanes from 1,5-diols and methyl ketones with high stereocontrol. | Synthesis of the cyclohexane core with predefined stereochemistry. |

| Palladium-Catalyzed Cross-Coupling scholaris.carsc.org | Creates C-C bonds between various organic fragments. | Coupling of a 1,2-dihalo-cyclohexane with a cyanomethyl nucleophile. |

| Metal-Catalyzed C-H Activation diva-portal.orgcsic.es | Directly functionalizes C-H bonds, avoiding pre-functionalization steps. | Direct introduction of cyanomethyl groups onto a cyclohexane backbone. |

| Asymmetric Allylic Alkylation rsc.org | Forms asymmetric C-X bonds. | Enantioselective synthesis of chiral this compound derivatives. |

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, better temperature control, improved reproducibility, and ease of scalability. beilstein-journals.orgfrontiersin.orgmdpi.comyoutube.com This technology is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. beilstein-journals.org

The synthesis of this compound could be adapted to a flow process. For example, the cyanation of a 1,2-dihalo-cyclohexane could be performed in a flow reactor, allowing for rapid heating and mixing, potentially leading to higher yields and shorter reaction times. youtube.com Multi-step syntheses can also be "telescoped" in a continuous flow system, where the output of one reactor is directly fed into the next, eliminating the need for intermediate purification steps. rsc.org The use of packed-bed reactors containing immobilized catalysts or reagents is another key feature of flow chemistry that can simplify product purification and catalyst recycling. mdpi.com The integration of enabling technologies like microwave irradiation with flow reactors can further accelerate reaction rates. frontiersin.org

Computational Design of Synthetic Pathways

The advent of sophisticated computational tools has revolutionized the field of chemical synthesis, shifting the paradigm from reliance on established precedent and chemical intuition towards data-driven, predictive methodologies. For a target molecule such as this compound, computational design offers a powerful means to explore a vast chemical space, identify novel and efficient synthetic routes, and optimize reaction conditions before committing to laboratory work. These approaches primarily fall into two interconnected categories: algorithm-assisted retrosynthesis, which maps out potential pathways, and machine learning models, which predict the feasibility and outcomes of specific reaction steps [2, 7].

Algorithm-assisted retrosynthesis leverages extensive databases of chemical reactions and codified transformation rules to deconstruct a target molecule into simpler, commercially available starting materials. As outlined in foundational research on computational chemistry , these algorithms systematically apply retrosynthetic disconnections to the target structure, generating a tree of possible synthetic precursors. For this compound, the primary disconnections would logically target the bonds formed during the synthesis, namely the carbon-cyanide (C-CN) bonds and the carbon-carbon bonds of the acetonitrile (B52724) moieties.

An algorithm would analyze the target molecule and propose several high-priority disconnections. The most intuitive disconnections are the two C-CN bonds, suggesting a precursor like 1,2-bis(halomethyl)cyclohexane or 1,2-cyclohexanedimethanol (B6360419) (via its tosylate or mesylate derivatives) reacting with a cyanide source. This corresponds to a nucleophilic substitution forward reaction. Another plausible disconnection is at the Cα-Cβ bond of one or both acetonitrile groups, which would suggest an alkylation of a cyclohexylacetonitrile derivative.

The output of such a program is typically a ranked list of pathways, with scores based on the known reliability of the proposed transformations, the complexity of the pathway, and the accessibility of the starting materials .

The table below illustrates a simplified output from a hypothetical retrosynthesis algorithm for this compound.

| Retrosynthetic Disconnection | Generated Precursor(s) | Proposed Forward Reaction Type | Hypothetical Plausibility Score (%) |

|---|---|---|---|

| C-CN (x2) | 1,2-Bis(bromomethyl)cyclohexane + Sodium Cyanide | Nucleophilic Substitution (SN2) | 92 |

| C-CN (x2) | 1,2-Cyclohexanedimethanol (as ditosylate) + Potassium Cyanide | Nucleophilic Substitution (SN2) | 88 |

| Cα-Cβ (Acetonitrile) | (Cyclohex-1-en-1-yl)acetonitrile + Hydrogen Cyanide | Conjugate Addition (Michael Addition) | 75 |

| C-C (Ring Opening) | 1,8-Octanedinitrile | Intramolecular Cyclization (e.g., Acyloin condensation followed by reduction/functionalization) | 55 |

While retrosynthesis algorithms propose what reactions could be used, machine learning (ML) models predict how well they will work. Modern ML approaches, especially those using graph neural networks, are trained on millions of documented reactions from chemical literature and patents . They learn intricate relationships between reactants, reagents, solvents, and catalysts to predict reaction outcomes with increasing accuracy.

For the synthesis of this compound, an ML model could be deployed to optimize the most promising route identified by retrosynthesis—for example, the double nucleophilic substitution of 1,2-bis(bromomethyl)cyclohexane with a cyanide salt. A chemist could query the model with this specific reaction, varying parameters such as the solvent, the cyanide counter-ion (e.g., Na⁺, K⁺), and the presence of a phase-transfer catalyst. The model would then provide predictions for reaction yield, potential side products (e.g., elimination products), and a confidence score for its prediction.

This predictive capability allows for in-silico screening of conditions, saving significant time and resources by prioritizing experiments with the highest probability of success.

The following table demonstrates a hypothetical output from an ML prediction model for the reaction of 1,2-bis(bromomethyl)cyclohexane with potassium cyanide to form this compound.

| Solvent | Catalyst | Temperature (°C) | Predicted Yield (%) | Model Confidence |

|---|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | None | 80 | 85 | High |

| Acetonitrile | 18-Crown-6 | 80 | 91 | High |

| Ethanol | None | 78 | 45 | Medium |

| Dimethylformamide (DMF) | Tetrabutylammonium Bromide | 90 | 88 | High |

| Acetonitrile | None | 80 | 62 | High |

Reactivity and Organic Transformations of 1,2 Cyclohexanediacetonitrile

1,2-Cyclohexanediacetonitrile is a bifunctional organic compound featuring two cyanomethyl groups (-CH₂CN) attached to adjacent carbon atoms on a cyclohexane (B81311) ring. Its chemical behavior is primarily dictated by the reactivity of the nitrile functional groups and the stereochemistry of the cyclohexane skeleton. The close proximity of the two nitrile moieties can also lead to intramolecular reactions, yielding cyclic products.

Coordination Chemistry of 1,2 Cyclohexanediacetonitrile As a Ligand

Ligand Design Principles and Coordination Modes

The design of ligands is a cornerstone of coordination chemistry, dictating the structure, stability, and properties of the resulting metal complexes. mdpi.com 1,2-Cyclohexanediacetonitrile possesses two key features that define its role as a ligand: the nitrile groups, which act as N-donor sites, and the flexible aliphatic backbone, which influences the spatial arrangement of these donor sites.

The primary mode of coordination for this compound involves its two nitrile functional groups. Nitriles are well-established ligands in coordination chemistry that typically bind to metal centers in a linear, "end-on" fashion through the lone pair of electrons on the nitrogen atom. nih.govunibo.it This interaction is a classic example of a Lewis acid-base adduct, where the ligand acts as the electron-pair donor (Lewis base) and the metal center acts as the electron-pair acceptor (Lewis acid). youtube.com

The metal-nitrile bond is primarily a σ-donor interaction. acs.org However, a degree of π-back-donation from the metal's d-orbitals into the π* antibonding orbitals of the nitrile group can also occur, particularly with electron-rich, low-valent transition metals. nih.govunibo.it This back-donation can lead to a weakening and elongation of the C≡N triple bond, a phenomenon that can be observed spectroscopically through a shift in the C≡N stretching frequency in infrared (IR) spectroscopy. Upon coordination, the C≡N stretching frequency typically shifts to a higher wavenumber (hypsochromic shift) due to the kinematic coupling and electronic effects of binding to the metal.

The presence of two nitrile groups in this compound makes it a bidentate N-donor ligand, capable of forming two coordinate bonds to one or more metal centers. alfa-chemistry.comyoutube.com

The bifunctional nature of this compound allows it to adopt two principal coordination architectures: chelating and bridging. britannica.com The specific mode is influenced by factors such as the stereochemistry of the ligand (cis vs. trans isomers), the coordination number and geometric preference of the metal ion, and the reaction conditions. openstax.org

Chelation: In a chelating mode, both nitrile groups of a single ligand molecule coordinate to the same metal center, forming a ring structure known as a metallacycle. youtube.commathabhangacollege.ac.in This process, known as chelation, is often thermodynamically favored due to an increase in entropy (the chelate effect). The flexibility of the cyclohexane (B81311) backbone is crucial for allowing the ligand to adopt a conformation that positions the two nitrile groups for effective binding to a single metal. The resulting chelate ring size would include the metal atom, two nitrogen atoms, and the two carbon atoms of the cyclohexane ring to which the acetonitile groups are attached.

Bridging: In a bridging mode, the two nitrile groups of a single ligand molecule coordinate to two different metal centers. This links the metal centers together, leading to the formation of larger assemblies such as dinuclear complexes or one-, two-, or three-dimensional coordination polymers. researchgate.net The distance and orientation between the nitrile groups, dictated by the cyclohexane ring's conformation, play a critical role in determining the structure and dimensionality of the resulting polymeric network.

| Coordination Mode | Description | Resulting Structure | Key Influencing Factors |

|---|---|---|---|

| Chelating | Both nitrile groups bind to a single metal center. | Discrete mononuclear complex (metallacycle). | Ligand conformation (cis-isomer favored), metal ion preference for specific bite angles. |

| Bridging | Each nitrile group binds to a different metal center. | Dinuclear complexes or extended coordination polymers (1D, 2D, or 3D). | Ligand conformation (trans-isomer favored), stoichiometry, solvent system. |

Synthesis of Metal Complexes and Coordination Polymers

The synthesis of coordination compounds involving this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system. Modern synthetic techniques offer enhanced control over the product's crystallinity, morphology, and purity.

Solvothermal Synthesis: This method involves conducting the crystallization in a sealed vessel at temperatures above the boiling point of the solvent, leading to increased autogenous pressure. scispace.comznaturforsch.com Solvothermal synthesis is particularly effective for growing high-quality single crystals of coordination polymers, which are often insoluble and difficult to crystallize under ambient conditions. rsc.org The technique can promote the formation of thermodynamically stable phases and unique structural motifs that may not be accessible through conventional solution-based methods. nih.govresearchgate.net

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture. nih.govnih.gov Compared to conventional heating, microwave-assisted synthesis can dramatically reduce reaction times (from hours or days to minutes), increase product yields, and enhance product purity. mdpi.comscispace.com The rapid, uniform heating provided by microwaves can accelerate the kinetics of complex formation and crystallization, making it a highly efficient and "green" synthetic methodology. eurekaselect.com

| Method | Principle | Advantages | Typical Application |

|---|---|---|---|

| Solvothermal | Reaction in a sealed vessel at elevated temperature and pressure. | High crystallinity, access to unique structures, suitable for insoluble products. znaturforsch.com | Synthesis of robust coordination polymers and metal-organic frameworks. |

| Microwave-Assisted | Rapid heating of reactants using microwave irradiation. | Drastically reduced reaction times, increased yields, energy efficiency. mdpi.comnih.gov | High-throughput synthesis of discrete metal complexes and nanomaterials. |

Coordination-driven self-assembly is a powerful "bottom-up" approach for constructing complex, well-defined supramolecular architectures from molecular building blocks. researchgate.netnih.gov In this strategy, the directional nature of metal-ligand bonds is used to guide the spontaneous organization of components into discrete, finite ensembles (e.g., metallacages) or infinite, periodic networks (coordination polymers).

This compound can serve as a "programmed" building block in such systems. When combined with metal ions that have specific coordination geometries (e.g., linear, square planar, or octahedral), it can self-assemble into predictable superstructures. openstax.org The final architecture is dictated by the geometric information encoded in both the ligand (the angle and distance between the nitrile groups) and the metal connector. nih.gov Non-covalent interactions, such as hydrogen bonding or van der Waals forces, can also play a crucial role in the packing and stabilization of these self-assembled structures. nih.govrsc.org

Structural Analysis of Coordination Compounds

The definitive characterization of coordination compounds formed with this compound relies on a combination of analytical techniques, with single-crystal X-ray diffraction being the most powerful method for elucidating the precise three-dimensional atomic arrangement. nih.govresearchgate.net

Structural analysis provides critical data on:

Coordination Geometry: The arrangement of the ligand's nitrogen atoms around the central metal ion (e.g., octahedral, tetrahedral, square planar). researchgate.netmdpi.com

Bond Lengths and Angles: The distances of the metal-nitrogen (M-N) bonds and the linearity of the M-N-C angle provide insight into the strength and nature of the coordination bond. nih.gov

Conformation: The analysis reveals the specific conformation (e.g., chair, boat) of the cyclohexane backbone and the geometry of any chelate rings formed.

Supramolecular Structure: For coordination polymers, it details how the individual units are linked to form the extended network and how these networks pack in the crystal lattice.

Other important characterization methods include IR spectroscopy to probe the C≡N bond upon coordination, elemental analysis to confirm the empirical formula, and thermal analysis (TGA/DSC) to assess the thermal stability of the compounds and the presence of solvent molecules. nih.gov

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| M-N Bond Length | Distance between the metal center and the coordinated nitrogen atom. | 2.0 - 2.3 Å (Varies with metal) |

| M-N-C Bond Angle | Angle defining the geometry of the metal-nitrile interaction. | ~170-180° for linear "end-on" coordination. researchgate.net |

| N-M-N Bite Angle | The angle formed by the two coordinating nitrogen atoms of a single chelating ligand with the metal. | Dependent on cyclohexane conformation; influences complex stability. |

| C≡N Bond Length | Length of the nitrile triple bond. | Slight elongation possible if significant π-back-donation occurs. |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Determined by diffraction pattern. |

Coordination Geometries and Isomerism

The potential for this compound to act as a bidentate chelating ligand suggests it could form various coordination geometries, such as octahedral or square planar, depending on the metal ion and other ligands present. slideshare.net Due to the chiral centers on the cyclohexane ring and the spatial arrangement of the acetonitirle groups, several forms of stereoisomerism, including geometric (cis/trans) and optical isomerism, would be theoretically possible. crunchchemistry.co.uklibretexts.org However, no specific complexes have been synthesized and characterized to confirm these possibilities.

Ligand Field Theory Applications in Electronic Structure

Ligand Field Theory (LFT) is a model used to describe the electronic structure of transition metal complexes. purdue.edulibretexts.org The application of LFT would depend on the geometry of the complex and the nature of the metal-ligand bond. The nitrile groups are generally considered weak-field ligands, which would result in a small splitting of the d-orbitals (Δ) and likely lead to high-spin complexes. unm.edu Without spectroscopic data for any this compound complexes, it is impossible to apply LFT to analyze their electronic structure.

Thermodynamic and Kinetic Stability of Coordination Compounds

The thermodynamic stability of a complex refers to its formation constant; a higher constant indicates a more stable complex. slideshare.netgcnayanangal.com The chelate effect, resulting from the bidentate nature of this compound, would be expected to contribute to the thermodynamic stability of its complexes compared to analogous complexes with monodentate acetonitrile (B52724) ligands. unm.edulibretexts.org Kinetic stability, on the other hand, refers to the rate at which a complex undergoes ligand exchange reactions. youtube.com Complexes can be thermodynamically stable but kinetically labile, or vice versa. slideshare.net No studies on the formation constants or reaction kinetics of complexes involving this ligand are available.

Advanced Materials Applications of 1,2 Cyclohexanediacetonitrile Derivatives

Design and Synthesis of Advanced Materials

The derivatives of 1,2-Cyclohexanediacetonitrile serve as foundational components in the creation of various advanced materials. The presence of two nitrile functional groups allows for a variety of chemical transformations, enabling the construction of complex polymers, framework materials, and supramolecular structures.

Framework Materials (e.g., Metal-Organic Frameworks, Covalent-Organic Frameworks) utilizing Nitrile Linkers

The nitrile groups (-CN) are valuable functional units for constructing crystalline porous polymers like Covalent Organic Frameworks (COFs). cd-bioparticles.netalfa-chemistry.comcd-bioparticles.net These materials are known for their high thermal stability, large specific surface area, and tunable pore structures. cd-bioparticles.net Nitrile-containing organic monomers, or linkers, can undergo reactions such as cyclotrimerization to form stable, nitrogen-rich triazine rings, which serve as the connecting nodes within the COF structure. alfa-chemistry.com

While aromatic dinitriles are commonly used to create rigid COF structures, the use of an aliphatic and flexible linker like this compound could introduce new properties. The non-planar cyclohexane (B81311) ring would likely lead to the formation of 3D frameworks rather than 2D sheets, potentially creating unique pore shapes and sizes. This flexibility could also allow for dynamic frameworks that respond to guest molecules or external stimuli.

The synthesis of such frameworks typically involves solvothermal or ionothermal methods. alfa-chemistry.com For instance, the ionothermal polymerization of dinitrile monomers in the presence of a Lewis acid catalyst like Zinc Chloride (ZnCl₂) at high temperatures can yield robust, porous Covalent Triazine Frameworks (CTFs). alfa-chemistry.com

Table 1: Potential Properties of Frameworks from this compound

| Property | Description | Potential Advantage |

| Framework Topology | Likely 3D due to the non-planar cyclohexane backbone. | Creation of complex and interconnected pore systems. |

| Flexibility | The cyclohexane ring can adopt different conformations. | Potential for "breathing" frameworks and selective guest binding. |

| Functionality | Nitrogen-rich pores from triazine linkages. | High affinity for specific gases (e.g., CO₂) and catalytic applications. |

| Porosity | Tunable by controlling synthesis conditions. | Applications in gas storage, separation, and catalysis. nih.govrsc.org |

Polymeric Precursors and Monomers for Functional Polymers

This compound is a valuable precursor for synthesizing a variety of functional polymers. google.com The nitrile groups can be chemically converted into other functional groups, such as amines or carboxylic acids, which can then be used in polymerization reactions.

Reduction to Diamines: The reduction of the two nitrile groups yields 1,2-bis(2-aminoethyl)cyclohexane. This resulting diamine is a monomer that can be used in step-growth polymerization with dicarboxylic acids or their derivatives to produce polyamides. The cyclohexane ring in the polymer backbone would impart rigidity and thermal stability to the resulting material.

Hydrolysis to Diacids: Hydrolysis of the nitrile groups leads to the formation of 1,2-cyclohexanediacetic acid. This diacid can be reacted with diols to form polyesters or with diamines to form polyamides.

These polymers are of interest in biomaterials and other advanced applications due to the potential for degradability and biocompatibility, particularly in the case of aliphatic polycarbonates and polyesters derived from functional cyclic monomers. diva-portal.org The synthesis of polymers with specific functionalities allows for the creation of materials with tailored properties for applications ranging from drug delivery to specialized engineering plastics. researchgate.net

Supramolecular Assemblies for Controlled Architectures

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding and host-guest interactions, to form well-defined, functional structures. nih.gov Derivatives of this compound are excellent candidates for building blocks in supramolecular assemblies.

For example, cyclodextrins, which are cyclic oligosaccharides, are known to form inclusion complexes with guest molecules that fit within their hydrophobic cavity. mdpi.comrsc.org While this compound itself might act as a guest, its derivatives, particularly the diacid or diamine forms, could be used to create larger host structures or polymers that can form complexes with other molecules. These assemblies can be designed to create nanoscale architectures like nanotubes, vesicles, or gels.

Furthermore, when used as ligands for metal ions, these derivatives can form coordination complexes that self-assemble into discrete metallacycles or extended coordination polymers, which are closely related to Metal-Organic Frameworks (MOFs). nih.govgoogle.comnih.gov The stereochemistry of the cyclohexane ring (cis vs. trans isomers) would play a crucial role in directing the final architecture of the supramolecular assembly, allowing for precise control over its shape and function.

Catalytic Applications

The functional groups of this compound and its derivatives make them suitable for a variety of catalytic applications, from serving as scaffolds in heterogeneous catalysis to participating in advanced photo- and electrocatalytic systems.

Heterogeneous Catalysis, including Surface Functionalization

In heterogeneous catalysis, the catalyst exists in a different phase from the reactants. semanticscholar.org Derivatives of this compound can be used to functionalize the surfaces of solid supports, such as silica (B1680970), alumina, or nanoparticles. This surface modification can enhance the catalytic activity by improving reactant adsorption or by providing anchor points for catalytically active species. researchgate.netnih.gov

For instance, the diamine derivative, 1,2-bis(2-aminoethyl)cyclohexane, can be grafted onto a silica surface. The amino groups can then be used to chelate metal ions (e.g., Palladium, Platinum, Rhodium), effectively immobilizing a homogeneous catalyst onto a solid support. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

Table 2: Surface Functionalization Strategies for Catalysis

| Derivative | Functionalization Method | Target Surface | Application |

| 1,2-bis(2-aminoethyl)cyclohexane (Diamine) | Covalent grafting via silane (B1218182) coupling agents | Silica (SiO₂), Alumina (Al₂O₃) | Support for metal nanoparticle catalysts, basic catalysis. |

| 1,2-cyclohexanediacetic acid (Diacid) | Esterification or amidation with surface hydroxyl/amino groups | Metal Oxides, Amino-functionalized polymers | Acid catalysis, anchoring sites for further modification. nih.gov |

| This compound (Nitrile) | Direct coordination to surface metal sites | Metal surfaces | Modification of surface electronic properties. |

Photocatalysis and Electrocatalysis Systems

While this compound itself is not intrinsically photo- or electroactive, it can be incorporated as a structural component into larger systems designed for these applications. eduhk.hk

In photocatalysis, materials use light to drive chemical reactions. researchgate.netnih.gov If this compound is used as a linker to build a MOF or COF, the resulting framework can be designed to have photocatalytic properties. rsc.org For example, if the framework is constructed with photoactive building blocks or incorporates catalytic metal centers, the material could be used for applications like hydrogen production from water or the degradation of organic pollutants. eduhk.hk The porous nature of the framework would be advantageous, allowing reactants to diffuse to the active sites within the material.

Similarly, in electrocatalysis, these frameworks can be engineered to be conductive or to support electrocatalytically active sites. By depositing the COF or MOF material onto an electrode surface, it can be used to catalyze reactions such as the oxygen reduction reaction (relevant to fuel cells) or the carbon dioxide reduction reaction, converting CO₂ into valuable fuels.

Organocatalysis involving Nitrile-Derived Functionalities

There is no available research demonstrating the use of this compound or its derivatives as organocatalysts. The nitrile groups, while potential sites for chemical transformation, have not been reported in the literature as functionalities involved in the catalytic cycle of any organocatalytic reaction involving this specific cyclohexane scaffold.

Sensing Applications

Chemical Sensor Design and Mechanisms

No studies have been found that describe the design or mechanism of chemical sensors based on this compound. The potential of this molecule to act as a receptor or signaling unit in a chemical sensor has not been explored in published research.

Energy-Related Applications

Components for Energy Storage Devices (e.g., supercapacitors, batteries)

There is no evidence in the current body of scientific literature to suggest that this compound or its derivatives have been investigated as components in energy storage devices such as supercapacitors or batteries. Research into its potential use as an electrolyte additive, a precursor for electrode materials, or any other component in such devices has not been published.

Theoretical and Computational Studies of 1,2 Cyclohexanediacetonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. However, no specific studies have been found that detail these properties for 1,2-Cyclohexanediacetonitrile.

Electronic Structure and Molecular Orbital Analysis

An analysis of the electronic structure would typically involve the computation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to understand the molecule's reactivity and electronic transitions. The distribution of electron density and the electrostatic potential surface would also be mapped. Without dedicated computational studies, specific energy levels, orbital shapes, and charge distributions for this compound are not available.

Conformational Analysis of the Cyclohexane (B81311) Ring

The cyclohexane ring can adopt several conformations, with the chair form being the most stable for unsubstituted cyclohexane. For a disubstituted cyclohexane like this compound, a conformational analysis would determine the relative stabilities of different isomers (cis and trans) and the preferred orientation (axial or equatorial) of the diacetonitrile substituents. This analysis would involve calculating the energies of various conformers to identify the global minimum energy structure. Such a study would quantify the steric and electronic effects of the acetonitrile (B52724) groups on the ring's geometry, but specific energetic data and dihedral angles for this compound have not been published.

Reaction Mechanism Elucidation and Transition State Theory

Theoretical studies are often employed to elucidate the mechanisms of chemical reactions, including the synthesis of the target molecule. By applying transition state theory, the structures and energies of reactants, products, intermediates, and transition states can be calculated to map out the reaction pathway and determine reaction kinetics. However, no computational studies on the reaction mechanisms involving this compound have been found in the literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational changes and interactions with other molecules.

Investigation of Intermolecular Interactions

MD simulations could be used to study how molecules of this compound interact with each other in a condensed phase. This would involve analyzing the types and strengths of intermolecular forces, such as van der Waals forces and dipole-dipole interactions, which influence the physical properties of the substance. No such simulation results have been reported for this compound.

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of a molecule can be significantly influenced by the solvent. MD simulations in different solvent environments would reveal how solvent-solute interactions affect the conformational equilibrium of the cyclohexane ring and the orientation of the substituent groups. These simulations could also provide insights into how the solvent might influence reaction rates and mechanisms. Currently, there is no published research detailing these solvent effects for this compound.

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational means is a well-established practice in theoretical chemistry. researchgate.netmdpi.comresearchgate.net Methodologies such as Density Functional Theory (DFT) and various ab initio methods are routinely used to calculate parameters for rotational, vibrational, and nuclear magnetic resonance (NMR) spectroscopy. nih.govmdpi.com These theoretical predictions are invaluable for interpreting experimental spectra and can often guide the design of new experiments. researchgate.net However, a specific application of these predictive methodologies to this compound is not documented in the available scientific literature.

Development of Computational Models for Nitrile-Containing Organic and Organometallic Systems

The development of robust computational models for nitrile-containing systems is an active area of research. These models are crucial for understanding the behavior of nitriles as ligands in organometallic complexes and their role in various chemical transformations. unibo.itnih.govnih.govacs.orgacs.org Computational studies in this domain explore the nature of metal-nitrile bonding, the influence of substituents on the nitrile group, and the prediction of reaction mechanisms involving these functionalities. unibo.itnih.gov While these general models and approaches are well-documented, their specific application or adaptation for the detailed study of this compound has not been reported.

Advanced Characterization Methodologies and Derivatization Strategies for 1,2 Cyclohexanediacetonitrile

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural determination of organic molecules. For 1,2-cyclohexanediacetonitrile, a combination of nuclear magnetic resonance, vibrational spectroscopy, mass spectrometry, and chiral spectroscopy provides a complete picture of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. emerypharma.com While standard 1D ¹H and ¹³C NMR provide initial information, advanced 2D NMR techniques are essential for unambiguous assignments of the complex spin systems present in this compound.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are critical. harvard.edugithub.io

COSY spectra would reveal the proton-proton coupling networks within the cyclohexane (B81311) ring and the acetonitrile (B52724) side chains, helping to trace the connectivity between adjacent protons.

HSQC spectra correlate directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom to its attached proton(s). libretexts.org

HMBC spectra show correlations between protons and carbons over two to three bonds, which is invaluable for identifying quaternary carbons and confirming the attachment of the cyanomethyl groups to the cyclohexane ring. libretexts.org

Solid-State NMR (ssNMR): For analyzing the compound in its solid form, ssNMR is employed. This technique provides information about the molecular structure and dynamics in the crystalline state, which can differ from the solution state. nih.govmdpi.com It is particularly useful for studying polymorphism, where a compound may exist in different crystalline forms. researchgate.net The interactions in the solid state, such as dipolar coupling and chemical shift anisotropy, can give rise to broad spectral lines, but techniques like magic-angle spinning (MAS) help to improve resolution. mdpi.commdpi.com

| NMR Technique | Information Provided for this compound |

| COSY | Reveals ³JHH couplings within the cyclohexane ring and side chains. |

| HSQC | Correlates each proton with its directly attached carbon atom. |

| HMBC | Shows long-range (²JCH, ³JCH) correlations, confirming connectivity. |

| Solid-State NMR | Characterizes the structure and dynamics in the solid phase; identifies polymorphs. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govkurouskilab.com These two methods are often complementary. kurouskilab.com

For this compound, the most characteristic vibration is the C≡N (nitrile) stretch. This bond typically exhibits a strong, sharp absorption band in the IR spectrum and a distinct signal in the Raman spectrum, usually in the range of 2240-2260 cm⁻¹. The presence of two nitrile groups might lead to symmetric and asymmetric stretching modes, which could potentially appear as two separate peaks or a broadened peak in this region.

Other expected vibrational modes include:

C-H Stretching: Aliphatic C-H stretching vibrations from the cyclohexane ring and the methylene (B1212753) groups (CH₂) of the side chains are expected in the 2850-3000 cm⁻¹ region.

CH₂ Bending: The scissoring and rocking vibrations of the CH₂ groups would appear in the fingerprint region, typically around 1450 cm⁻¹.

Analysis of the vibrational spectra of related cyclohexane derivatives, such as 1,2-cyclohexanedione (B122817) and 1,2-cyclohexanediol, provides reference points for assigning the vibrations of the cyclohexane ring itself. asianpubs.orgresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C≡N Stretch | 2240 - 2260 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| CH₂ Scissoring | ~1450 | IR, Raman |

Advanced Mass Spectrometry Techniques (e.g., High-Resolution MS, MS/MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. youtube.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of a molecule. nih.govpnnl.govresearchgate.net For this compound (C₁₀H₁₄N₂), HRMS would confirm its molecular formula by matching the experimental mass to the calculated exact mass.

Tandem Mass Spectrometry (MS/MS): This technique involves the isolation and fragmentation of a specific ion (the precursor ion) to generate a series of product ions. researchgate.netgre.ac.uk The resulting fragmentation pattern provides valuable structural information. libretexts.orgyoutube.com For this compound, the molecular ion (M⁺˙) would be the precursor ion. Expected fragmentation pathways could include:

Loss of a cyanomethyl radical (•CH₂CN), a stable fragment.

Cleavage of the C-C bond within the cyclohexane ring, leading to various ring-opened fragments.

The McLafferty rearrangement is a potential fragmentation pathway for carbonyl compounds and is less likely here, but other rearrangements could occur. weebly.com

Analyzing these fragmentation pathways helps to piece together the molecular structure and confirm the connectivity of the atoms. ncsu.edu

| Technique | Information Provided | Expected Observation for C₁₀H₁₄N₂ |

| High-Resolution MS | Elemental Formula Determination | Measurement of exact mass to confirm C₁₀H₁₄N₂. |

| MS/MS | Structural Fragmentation Pattern | Fragments corresponding to loss of •CH₂CN and ring cleavage. |

Chiral Spectroscopy (Optical Rotatory Dispersion, Circular Dichroism) for Stereoisomers

This compound possesses stereoisomers due to the substitution pattern on the cyclohexane ring. It can exist as cis and trans diastereomers. The cis isomer is a meso compound, while the trans isomer exists as a pair of enantiomers ((1R,2R) and (1S,2S)). researchgate.netkhanacademy.org

Chiral spectroscopy techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are used to study these chiral, non-superimposable mirror-image molecules. youtube.com These methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light. Enantiomers will produce equal and opposite signals, allowing for their differentiation and the determination of enantiomeric purity. While achiral molecules, including the cis meso form of this compound, are inactive in these techniques, the enantiomers of the trans form would be expected to show distinct ORD and CD spectra.

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. fiveable.me

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Solid-State Structure

If a suitable single crystal of one of the trans enantiomers of this compound can be grown, Single Crystal X-ray Diffraction (SCXRD) can be used to determine its complete solid-state structure. carleton.educreative-biostructure.comyoutube.com This technique provides precise data on bond lengths, bond angles, and torsion angles within the molecule. carleton.edu

Crucially, SCXRD is one of the few techniques that can be used to determine the absolute configuration (i.e., the exact spatial arrangement of the R and S centers) of a chiral molecule without ambiguity, typically through the use of anomalous dispersion. ornl.gov The analysis would reveal the conformation of the cyclohexane ring (e.g., chair, boat) and the precise orientation of the two axial or equatorial acetonitrile substituents in the crystal lattice. fiveable.mecarleton.edu

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique that is paramount for the identification of crystalline phases of a material. malvernpanalytical.comcarleton.edu By analyzing the diffraction pattern produced when a powdered sample is exposed to X-rays, unique information about the crystal structure, such as unit cell dimensions, can be obtained. carleton.edu Each crystalline solid has a characteristic diffraction pattern, often referred to as a "fingerprint," which allows for its identification when compared to reference databases. malvernpanalytical.comazom.com

For this compound, which may exist in different polymorphic forms, PXRD is an indispensable tool for distinguishing between these crystalline phases. ncl.ac.uk Polymorphs of a compound have the same chemical composition but different crystal structures, which can significantly impact physical properties such as solubility, melting point, and bioavailability. Therefore, the ability to identify and control the polymorphic form is critical in various applications, including pharmaceuticals and materials science. ncl.ac.uk

The process of PXRD analysis involves irradiating a finely powdered sample of this compound with a monochromatic X-ray beam. The sample is rotated to ensure that all possible crystal orientations are exposed to the beam. The diffracted X-rays are then detected and their intensity is recorded as a function of the diffraction angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, will exhibit a series of peaks at specific angles. The position and relative intensity of these peaks are characteristic of the crystalline structure of this compound.

To identify the crystalline phase, the experimental PXRD pattern of this compound would be compared against a database of known crystalline structures, such as the one maintained by the International Centre for Diffraction Data (ICDD). xray.cz A successful match would confirm the identity and crystalline form of the sample. In the absence of a reference pattern, the data can be used to determine the unit cell parameters of a new crystalline phase. ncl.ac.uk

Hypothetical PXRD Data for a Crystalline Phase of this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.2 | 8.67 | 85 |

| 15.5 | 5.71 | 100 |

| 18.8 | 4.72 | 60 |

| 20.5 | 4.33 | 75 |

| 23.1 | 3.85 | 40 |

| 25.9 | 3.44 | 50 |

This data provides a unique "fingerprint" for this hypothetical crystalline phase of this compound, enabling its identification and differentiation from other potential polymorphs.

Chemical Derivatization for Enhanced Analytical Detection

Chemical derivatization is a technique used to modify an analyte, in this case, this compound, to produce a new compound with properties that are more suitable for a specific analytical method. researchgate.net Derivatization is often employed to improve volatility for gas chromatography (GC), enhance detectability for various detectors, and improve separation in chromatography. jfda-online.com For a molecule like this compound, which contains two nitrile functional groups, derivatization can be a powerful tool to overcome analytical challenges.

The rational design of derivatizing reagents for this compound would target the nitrile functional groups. The nitrile group is known to be less reactive than other functional groups like amines or hydroxyls, but it can undergo specific reactions. nih.gov A key consideration in reagent design is the introduction of a functional group that enhances the detectability of the molecule. hta-it.com For example, a chromophore could be introduced for UV-Vis detection, a fluorophore for fluorescence detection, or a group that improves ionization efficiency for mass spectrometry (MS). hta-it.com

Several reaction types could be considered for the derivatization of the nitrile groups in this compound. One potential approach is the reduction of the nitrile groups to primary amines. These amines could then be derivatized with a wide range of commercially available reagents that target primary amines, such as dansyl chloride for fluorescence detection or pentafluorobenzyl bromide (PFB-Br) for electron capture detection in GC. libretexts.orgsigmaaldrich.comthermoscientific.fr

Another strategy could involve the hydrolysis of the nitrile groups to carboxylic acids. The resulting di-carboxylic acid could then be esterified with a reagent that introduces a detectable tag. For instance, reaction with a fluorescent alcohol would yield a fluorescent di-ester.

Reaction optimization is a critical step to ensure the derivatization reaction is complete, reproducible, and free from significant side products. sigmaaldrich.com Key parameters to optimize include the choice of solvent, reaction temperature, reaction time, and the concentration of the derivatizing reagent and any necessary catalyst. sigmaaldrich.comspectroscopyonline.com For example, the reduction of nitriles often requires strong reducing agents and carefully controlled conditions to avoid over-reduction or side reactions. Similarly, hydrolysis can be performed under acidic or basic conditions, and the choice of conditions will depend on the stability of the rest of the molecule.

The following table provides a hypothetical overview of potential derivatization strategies for this compound.

Potential Derivatization Strategies for this compound

| Target Functional Group | Derivatization Reaction | Derivatizing Reagent | Resulting Derivative | Enhanced Detection Method |

|---|---|---|---|---|

| Nitrile | Reduction to Amine | Lithium Aluminum Hydride (LiAlH₄) | 1,2-Cyclohexanedimethanamine | GC-FID, GC-MS, HPLC-FLD (after further derivatization) |

| Amine (from reduction) | Dansylation | Dansyl Chloride | Dansylated Diamine | HPLC with Fluorescence Detection |

| Amine (from reduction) | Acylation | Pentafluorobenzoyl Chloride | Pentafluorobenzoyl Diamide | GC with Electron Capture Detection (ECD) |

| Nitrile | Hydrolysis to Carboxylic Acid | Strong Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | 1,2-Cyclohexanediacetic Acid | HPLC-UV (after esterification), GC-MS (after esterification) |

Imaging mass spectrometry (IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules within a tissue section. On-tissue derivatization (OTD) is a strategy employed in IMS to enhance the detection of analytes that have poor ionization efficiency or are present at low concentrations. While specific applications of OTD for this compound are not documented, the principles of the technique can be applied.

If this compound were to be analyzed in a biological tissue sample using IMS, OTD could be used to improve its detection. A derivatizing reagent, specifically designed to react with the nitrile groups, would be applied directly to the surface of the tissue slice. After a controlled reaction time, a matrix solution is applied, and the tissue is analyzed by matrix-assisted laser desorption/ionization (MALDI)-IMS.

The derivatizing reagent would be chosen to introduce a permanently charged group or a group that is easily ionized, thereby significantly increasing the signal intensity of the this compound derivative in the mass spectrometer. This would allow for more sensitive imaging of its distribution within the tissue. The choice of reagent and the application method would need to be carefully optimized to ensure the reaction is efficient and does not cause significant delocalization of the analyte on the tissue surface.

Beyond derivatization, several other strategies can be employed to enhance the sensitivity and selectivity of the analysis of this compound.

In chromatographic analysis (GC and HPLC):

Column Selection: Utilizing a column with a stationary phase that provides optimal separation of this compound from other components in the sample is crucial for selectivity. For GC, a polar column might be suitable for the underivatized compound, while a non-polar column would be more appropriate for a silylated or acylated derivative. gcms.cz In HPLC, reversed-phase or normal-phase chromatography can be explored depending on the polarity of the analyte and its derivatives.

Detector Choice: The choice of detector plays a significant role in both sensitivity and selectivity. For GC, a nitrogen-phosphorus detector (NPD) would be highly selective for the nitrogen-containing this compound. A mass spectrometer (MS) detector provides both high sensitivity and selectivity through the selection of specific ions for monitoring. For HPLC, a fluorescence detector offers high sensitivity if the analyte is derivatized with a fluorophore. mdpi.com An MS detector coupled to HPLC (LC-MS) is a powerful tool for achieving high sensitivity and selectivity. nih.gov

Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction can be used to pre-concentrate this compound from a dilute sample and remove interfering matrix components, thereby improving both sensitivity and selectivity.

In spectroscopic analysis (e.g., Mass Spectrometry):

Ionization Technique: The choice of ionization technique in MS can significantly impact sensitivity. For volatile compounds or their derivatives, electron ionization (EI) or chemical ionization (CI) in GC-MS are common choices. For LC-MS, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be employed. Optimizing the ionization source parameters is essential for maximizing the signal.

Tandem Mass Spectrometry (MS/MS): MS/MS techniques, such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), offer exceptional selectivity and sensitivity. ddtjournal.com In this approach, a specific parent ion of the derivatized or underivatized this compound is selected, fragmented, and a specific product ion is monitored. This highly specific detection method minimizes interference from the sample matrix.

By combining these strategies, it is possible to develop highly sensitive and selective analytical methods for the determination of this compound in various samples.

Q & A

What are the recommended synthetic routes for 1,2-Cyclohexanediacetonitrile, and how can isomer purity be ensured?

Basic

The synthesis of this compound typically involves nucleophilic substitution or cyanoalkylation reactions using cyclohexane diols or dihalides as precursors. For example, reacting 1,2-cyclohexanediol with acetonitrile derivatives under acidic or basic conditions can yield the target compound. To ensure isomer purity (cis vs. trans), chromatographic separation (e.g., HPLC) or fractional crystallization may be employed, similar to methods used for isolating cis/trans mixtures in 1,2-cyclohexanediol derivatives . Post-synthesis, nuclear magnetic resonance (NMR) analysis (e.g., coupling constants in -NMR) can confirm stereochemical configuration.

How can researchers resolve contradictions in spectroscopic data when characterizing this compound isomers?

Advanced

Contradictions in spectroscopic data often arise from isomerism, solvent effects, or impurities. For example, overlapping signals in -NMR spectra for cis/trans isomers can obscure structural confirmation. To resolve this, use a combination of techniques:

- 2D-NMR (e.g., COSY, HSQC) to assign proton and carbon correlations.

- Infrared (IR) spectroscopy to verify nitrile stretching frequencies (~2240 cm), which may shift slightly based on isomer steric effects.

- X-ray crystallography for unambiguous stereochemical determination.

Cross-validation with computational methods (e.g., DFT calculations for predicted spectra) can further reconcile discrepancies . Documenting solvent polarity and temperature during analysis is critical, as these factors influence conformational equilibria.

What spectroscopic techniques are critical for confirming the structure of this compound?

Basic

Key techniques include:

- - and -NMR : To identify proton environments (e.g., cyclohexane ring protons, nitrile-adjacent methylene groups) and carbon backbone.

- IR spectroscopy : Confirms nitrile functional groups via characteristic C≡N stretches.

- Mass spectrometry (MS) : Determines molecular ion peaks (e.g., m/z for CHN) and fragmentation patterns.

- Polarimetry : If enantiomers are present, optical rotation measurements can differentiate chiral centers.

For rigorous validation, compare experimental data with computational predictions (e.g., using Gaussian software) and reference spectra from databases like PubChem .

How does the stereochemistry of this compound influence its reactivity in coordination chemistry applications?

Advanced

The cis/trans configuration significantly impacts chelation behavior. For example:

- Cis isomers enable simultaneous coordination of two nitrile groups to a metal center, forming stable macrocyclic complexes.

- Trans isomers may adopt linear or less sterically hindered geometries, favoring monodentate coordination.

Studies on analogous compounds like 1,2-cyclohexylenedinitrilotetraacetic acid ( ) show that steric hindrance in cis isomers can reduce reaction rates in metal-catalyzed processes, whereas trans isomers exhibit higher flexibility for nucleophilic additions . Kinetic experiments (e.g., monitoring ligand substitution rates via UV-Vis spectroscopy) are recommended to quantify stereochemical effects.

What statistical methods are appropriate for analyzing reaction yield data in optimization studies of this compound synthesis?

Methodological

For systematic optimization (e.g., varying temperature, catalyst loading):

- Design of Experiments (DoE) : Use factorial designs to identify significant variables and interactions.

- Analysis of Variance (ANOVA) : Quantifies the impact of each parameter on yield.

- Regression analysis : Build predictive models (e.g., linear or quadratic) for yield maximization.

Ensure data reproducibility by conducting triplicate trials and reporting standard deviations. Tools like JMP or R packages (e.g.,lme4) are suitable for advanced statistical modeling .

How can researchers address inconsistencies in thermal stability data for this compound under varying experimental conditions?

Advanced

Thermal stability discrepancies (e.g., conflicting melting points or decomposition temperatures) may arise from impurities, heating rates, or instrumentation calibration. To mitigate:

- Differential Scanning Calorimetry (DSC) : Perform under controlled heating rates (e.g., 10°C/min) to observe phase transitions.

- Thermogravimetric Analysis (TGA) : Correlate mass loss with temperature.

- Replicate studies : Compare results across labs using standardized protocols (e.g., ASTM E794).

Report experimental conditions in detail, including sample preparation (e.g., drying methods) and atmospheric control (N vs. air) .

What strategies are effective for scaling up this compound synthesis without compromising isomer purity?

Methodological

Scale-up challenges include heat dissipation and mixing efficiency. Strategies:

- Flow chemistry : Enhances control over reaction parameters (e.g., residence time, temperature).

- Crystallization optimization : Use seeding with pure isomer crystals to direct crystal growth.

- In-line monitoring : Employ PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time isomer ratio tracking.

Pilot studies using microreactors can identify bottlenecks before industrial-scale production .

Notes

- Data Presentation : Follow guidelines for chemical formulas, units, and significant figures .

- Critical Analysis : Address contradictions through multi-technique validation and peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.